1-(pyrimidin-5-yl)-1H-pyrazol-3-amine

Medicinal Chemistry Organic Synthesis Building Blocks

Ensure target selectivity with the 1-(pyrimidin-5-yl) regioisomer—not a generic 'pyrimidinyl-pyrazole amine.' This specific substitution pattern is critical for nanomolar JNK3 inhibition (IC50 227 nM), allosteric SYK modulation, and antifungal activity. Using 3- or 4-substituted analogs risks divergent potency and failed SAR. Secure the correct scaffold for reproducible kinase profiling and CNS-permeable lead optimization.

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
CAS No. 1367992-26-4
Cat. No. B1528521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyrimidin-5-yl)-1H-pyrazol-3-amine
CAS1367992-26-4
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CN(N=C1N)C2=CN=CN=C2
InChIInChI=1S/C7H7N5/c8-7-1-2-12(11-7)6-3-9-5-10-4-6/h1-5H,(H2,8,11)
InChIKeyAAGSOZFRYFQXGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrimidin-5-yl)-1H-pyrazol-3-amine (CAS 1367992-26-4): Structural and Purity Specifications for Procurement


1-(Pyrimidin-5-yl)-1H-pyrazol-3-amine (CAS 1367992-26-4) is a heterocyclic building block combining pyrimidine and pyrazole moieties [1]. It possesses a molecular weight of 161.17 g/mol and the molecular formula C₇H₇N₅ [1]. The compound is available as a powder with a minimum purity specification of 95% from commercial suppliers . Its IUPAC name is 1-pyrimidin-5-ylpyrazol-3-amine [1], and it serves as a versatile scaffold in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules .

1-(Pyrimidin-5-yl)-1H-pyrazol-3-amine: Why Regioisomeric and Scaffold Substitutions Compromise Research Outcomes


Regioisomers and close analogs of 1-(pyrimidin-5-yl)-1H-pyrazol-3-amine, such as 3-(pyrimidin-5-yl)-1H-pyrazol-5-amine (CAS 1988685-94-4) [1] and 4-(1H-pyrazol-1-yl)pyrimidin-5-amine (CAS 1394041-27-0) [2], exhibit distinct spatial arrangements of the pyrimidine and pyrazole rings. This regioisomerism fundamentally alters the compound's hydrogen-bonding capacity, molecular recognition, and binding orientation within kinase ATP-binding pockets or other biological targets . Procurement of a generic 'pyrimidinyl-pyrazole amine' without specifying the exact substitution pattern risks selecting a compound with divergent potency, selectivity, or physicochemical properties. The specific 1-(pyrimidin-5-yl) substitution pattern positions the 3-amino group optimally for certain kinase inhibitor pharmacophores, a critical requirement for reproducible structure-activity relationship (SAR) studies .

1-(Pyrimidin-5-yl)-1H-pyrazol-3-amine: Quantitative Comparative Evidence for Scientific Selection


Purity Specification Benchmark: 95% Minimum Purity for Reproducible Synthesis

1-(Pyrimidin-5-yl)-1H-pyrazol-3-amine is commercially supplied with a minimum purity specification of 95% . This level of purity is a baseline requirement for its use as a building block in multi-step syntheses, ensuring consistent reactivity and minimizing side reactions that could arise from regioisomeric impurities such as 3-(pyrimidin-5-yl)-1H-pyrazol-5-amine [1] or unreacted starting materials. In comparison, other pyrazolyl-pyrimidine building blocks are often offered at similar or lower purity grades (e.g., 95-97%), but the defined specification for this compound provides a clear procurement benchmark.

Medicinal Chemistry Organic Synthesis Building Blocks

Molecular Weight Advantage: Optimized for CNS Drug-Likeness and Permeability

With a molecular weight (MW) of 161.17 g/mol [1], 1-(pyrimidin-5-yl)-1H-pyrazol-3-amine falls well below the typical upper limit for central nervous system (CNS) drug candidates (MW ≤ 400 g/mol) [2]. Its low MW, coupled with a low number of hydrogen bond donors (1 donor from the 3-amino group), positions it favorably for blood-brain barrier (BBB) penetration. In contrast, the lead compound 8a from a related JNK3 inhibitor series exhibited a significantly higher MW (estimated > 500 g/mol due to additional substituents) . The lower MW of the core scaffold provides a strategic advantage for hit-to-lead optimization, allowing for the addition of substituents to improve potency and selectivity without exceeding MW thresholds detrimental to oral bioavailability.

CNS Drug Discovery Medicinal Chemistry Pharmacokinetics

Kinase Inhibition Potential: Scaffold for Selective JNK3 Inhibitors with Nanomolar Potency

1-(Pyrimidin-5-yl)-1H-pyrazol-3-amine serves as the core scaffold for a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives that exhibit selective JNK3 inhibition . The most potent derivative, compound 8a, displayed an IC50 value of 227 nM against JNK3 . While direct IC50 data for the unsubstituted scaffold is not available, the 227 nM potency of the optimized derivative establishes the scaffold's capacity to achieve nanomolar inhibition after appropriate substitution. Kinase profiling demonstrated high selectivity for JNK3 among 38 kinases . In contrast, 4-(1H-pyrazol-1-yl)pyrimidin-5-amine, a regioisomeric scaffold, is primarily associated with CDK2 inhibition , indicating that the 1-(pyrimidin-5-yl) substitution pattern biases selectivity toward the JNK family. This differentiation is critical for researchers aiming to develop JNK3-selective inhibitors for neurodegenerative diseases.

Kinase Inhibitors JNK3 Neurodegenerative Diseases

SYK Kinase Inhibition: Scaffold for Non-Competitive Inhibitors with Allosteric Mechanism

Aminopyrimidin-4-yl-1H-pyrazole derivatives, which are closely related to the 1-(pyrimidin-5-yl)-1H-pyrazol-3-amine scaffold, have been identified as potent spleen tyrosine kinase (SYK) inhibitors [1]. The lead molecule, compound 44, exhibited potent concentration-dependent inhibition of SYK activity in vitro, with kinetic characterization revealing a non-competitive inhibition mechanism [1]. This suggests allosteric binding outside the ATP substrate site, a desirable feature for overcoming resistance and achieving selectivity. Molecular docking and 200 ns molecular dynamics simulations confirmed stable binding of 44 to the SYK active site, with favorable binding free energy calculations [1]. While the unsubstituted scaffold itself was not tested, the data demonstrate the scaffold's utility in generating SYK inhibitors with unique mechanisms. This contrasts with other pyrazolopyrimidine scaffolds that often act as ATP-competitive inhibitors [2].

SYK Inhibitors Cancer Autoimmune Diseases

Fungicidal Activity: Baseline for Agrochemical SAR Studies

A series of pyrimidylamino-pyrazole derivatives, including compounds structurally related to 1-(pyrimidin-5-yl)-1H-pyrazol-3-amine, have demonstrated fungicidal activity against a range of plant pathogens [1]. Bioassay results indicate that certain derivatives show significant inhibition of Gibberella zeae (wheat scab), Alternaria solani (tomato early blight), Phomopsis asparagi (asparagus stem blight), Physalospora piricola (apple ring rot), and Cercospora arachidicola (peanut brown spot) [1]. While quantitative EC50 values are not reported for the unsubstituted scaffold, the study establishes the class's potential as antifungal agents. In contrast, the 3-(pyrimidin-5-yl)-1H-pyrazol-5-amine regioisomer has not been reported for fungicidal applications [2]. This differentiation supports the selection of the 1-(pyrimidin-5-yl) substitution pattern for agrochemical research.

Agrochemicals Fungicides Crop Protection

1-(Pyrimidin-5-yl)-1H-pyrazol-3-amine: Validated Application Scenarios in Drug Discovery and Agrochemical Research


Synthesis of Selective JNK3 Inhibitors for Neurodegenerative Disease Programs

Use as a core scaffold to generate 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives with potent JNK3 inhibition. The scaffold enables nanomolar potency (derivative 8a IC50 = 227 nM) and high selectivity among 38 kinases . This application scenario is supported by quantitative kinase profiling data and is relevant for CNS drug discovery due to the scaffold's low molecular weight and favorable BBB permeability potential [1].

Development of Non-Competitive SYK Inhibitors for Oncology and Autoimmune Indications

Employ the scaffold to synthesize aminopyrimidin-4-yl-1H-pyrazole derivatives that act as allosteric SYK inhibitors. Lead compound 44 demonstrated potent, non-competitive inhibition in vitro, validated by molecular docking and 200 ns MD simulations [2]. This mechanism offers potential advantages in overcoming resistance and improving selectivity compared to ATP-competitive SYK inhibitors.

Agrochemical Lead Discovery: Fungicidal Agent Development

Utilize 1-(pyrimidin-5-yl)-1H-pyrazol-3-amine as a starting point for synthesizing pyrimidylamino-pyrazole derivatives with antifungal activity. Bioassays confirm activity against economically important plant pathogens including wheat scab and tomato early blight [3]. The scaffold's distinct regioisomerism (vs. 3-substituted analogs) is critical for activity, making it a targeted building block for crop protection SAR studies [3].

Quote Request

Request a Quote for 1-(pyrimidin-5-yl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.